molecular formula C6H13NOS B15327096 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol

Cat. No.: B15327096
M. Wt: 147.24 g/mol
InChI Key: UJGWZANTQIFCQP-UHFFFAOYSA-N
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Description

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol is a chemical compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles, which are known for their unique reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol typically involves the following steps:

  • Formation of Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions, such as the intramolecular amination of amino alcohols or the cyclization of amino acids.

  • Thiolation: : The azetidine ring is then functionalized with a thiol group using reagents like thiourea or thiolating agents.

  • Alcohol Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol can undergo various types of chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The azetidine ring can be reduced to form a corresponding amine.

  • Substitution: : The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Disulfides: : Resulting from the oxidation of the thiol group.

  • Amines: : Formed through the reduction of the azetidine ring.

  • Halides and Esters: : Produced from substitution reactions involving the hydroxyl group.

Scientific Research Applications

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol can be compared with other azetidine derivatives, such as 2-azetidin-3-ylmethyl-pyridine trifluoroacetate and various amino acid derivatives. These compounds share the azetidine ring but differ in their functional groups and potential applications. The uniqueness of this compound lies in its combination of thiol and alcohol groups, which provides distinct reactivity and utility.

List of Similar Compounds

  • 2-Azetidin-3-ylmethyl-pyridine trifluoroacetate

  • 2-Cyanobenzothiazoles

  • Novel Benzo[b][1,6]naphthyridine derivatives

  • Amino acid derivatives

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)ethanol

InChI

InChI=1S/C6H13NOS/c8-1-2-9-5-6-3-7-4-6/h6-8H,1-5H2

InChI Key

UJGWZANTQIFCQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CSCCO

Origin of Product

United States

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